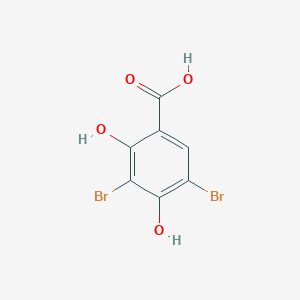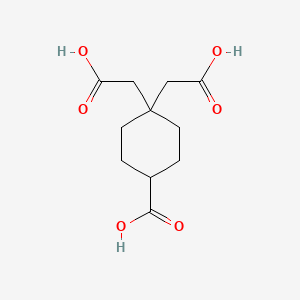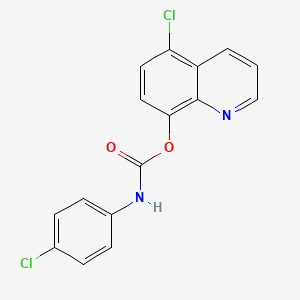
3,5-Dibromo-2,4-dihydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-2,4-dihydroxybenzoic acid is an organic compound with the molecular formula C7H4Br2O4 and a molecular weight of 311.916 g/mol This compound is characterized by the presence of two bromine atoms and two hydroxyl groups attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2,4-dihydroxybenzoic acid typically involves the bromination of 2,4-dihydroxybenzoic acid. The reaction is carried out in the presence of bromine and a suitable solvent, such as glacial acetic acid. The process involves the addition of bromine to the aromatic ring, resulting in the substitution of hydrogen atoms with bromine atoms at the 3 and 5 positions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dibromo-2,4-dihydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl groups can participate in oxidation and reduction reactions, leading to the formation of quinones and other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate the substitution of bromine atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyl groups.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Quinones and other oxidized derivatives are common products of oxidation reactions.
Applications De Recherche Scientifique
3,5-Dibromo-2,4-dihydroxybenzoic acid has several applications in scientific research, including:
Biology: The compound’s brominated structure makes it useful in studying halogenated organic compounds’ effects on biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-2,4-dihydroxybenzoic acid involves its interaction with various molecular targets and pathways. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and biological activity. The compound can inhibit specific enzymes and interfere with metabolic pathways, leading to its potential use as a therapeutic agent .
Comparaison Avec Des Composés Similaires
3,5-Dibromo-4-hydroxybenzoic acid: Similar in structure but with a different arrangement of hydroxyl groups.
3,4-Dihydroxybenzoic acid: Lacks bromine atoms and has different chemical properties.
2,4-Dihydroxybenzoic acid: Another isomer with distinct reactivity and applications.
Uniqueness: 3,5-Dibromo-2,4-dihydroxybenzoic acid is unique due to the specific positioning of bromine and hydroxyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
3147-46-4 |
|---|---|
Formule moléculaire |
C7H4Br2O4 |
Poids moléculaire |
311.91 g/mol |
Nom IUPAC |
3,5-dibromo-2,4-dihydroxybenzoic acid |
InChI |
InChI=1S/C7H4Br2O4/c8-3-1-2(7(12)13)5(10)4(9)6(3)11/h1,10-11H,(H,12,13) |
Clé InChI |
QFRWOMSBYNAESH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)O)Br)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-Methyl-N'-[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]benzenesulfonohydrazide](/img/structure/B11945607.png)

